molecular formula C7H17ClN2O B1441866 N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride CAS No. 1219957-42-2

N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1441866
CAS No.: 1219957-42-2
M. Wt: 180.67 g/mol
InChI Key: HMPDCUHMURXMNU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound's systematic International Union of Pure and Applied Chemistry nomenclature follows established conventions for complex amide derivatives containing multiple functional groups. The official IUPAC name is N-(sec-butyl)-2-(methylamino)acetamide hydrochloride, which precisely describes the structural arrangement of substituents around the central acetamide backbone. The nomenclature indicates the presence of a secondary butyl group (sec-butyl) attached to the amide nitrogen, while the methylamino group occupies the alpha position relative to the carbonyl carbon.

The molecular formula C₇H₁₇ClN₂O reflects the composition of the hydrochloride salt, with a molecular weight of 180.68 grams per mole. This formula accounts for the addition of hydrogen chloride to the free base form, which has the molecular formula C₇H₁₆N₂O with a molecular weight of 144.21 grams per mole. The Chemical Abstracts Service registry number 1219957-42-2 provides a unique identifier for this specific salt form.

Analysis of the molecular connectivity reveals the presence of multiple stereochemical centers and functional groups that contribute to the compound's chemical behavior. The sec-butyl group introduces a chiral center at the carbon bearing the methyl substituent, while the methylamino group provides a secondary amine functionality. The acetamide core serves as the central structural framework, connecting these diverse functional elements through covalent bonding patterns that influence the overall molecular geometry and reactivity profile.

Crystallographic and Stereochemical Properties

The stereochemical configuration of this compound presents interesting structural features related to the chiral center present in the sec-butyl substituent. The compound possesses one defined stereocenter at the secondary carbon of the butyl group, which can exist in either R or S configuration. The exact mass determination of 180.10294 atomic mass units provides precise molecular weight information for analytical and synthetic applications.

The spatial arrangement of functional groups around the central acetamide framework influences the compound's three-dimensional structure and subsequent crystallographic properties. The presence of both hydrogen bond donor and acceptor sites, including the amide carbonyl oxygen, the secondary amine nitrogen, and the chloride ion, creates opportunities for intermolecular interactions that stabilize crystal packing arrangements. These interactions typically involve hydrogen bonding networks between the protonated amine groups and chloride ions, as well as potential hydrogen bonds involving the amide functionality.

Conformational analysis suggests that the molecule adopts specific preferred geometries based on steric interactions between the bulky sec-butyl group and other substituents. The methylamino group's positioning relative to the acetamide plane can influence overall molecular shape and crystal packing efficiency. The hydrochloride salt formation introduces ionic character that significantly affects solid-state organization compared to the neutral free base form.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to different hydrogen environments within the molecule. The sec-butyl group displays typical methyl proton signals around 0.9 parts per million, methylene protons near 1.2 parts per million, and the methine proton approximately at 1.7 parts per million. The methylamino group's N-methyl protons appear around 2.2 parts per million, while the methylene protons adjacent to the electronegative nitrogen atom are observed near 3.4 parts per million.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch appears in the characteristic region between 1650-1680 wavenumbers, while the nitrogen-hydrogen stretching vibrations of the secondary amine are observed around 3300 wavenumbers. The carbon-hydrogen stretching frequencies below 3000 wavenumbers correspond to the saturated alkyl portions of the molecule, including the sec-butyl and methyl substituents.

Mass spectrometry analysis provides molecular ion information and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the protonated molecular ion of the hydrochloride salt. Fragmentation typically involves loss of the chloride ion to generate the free base molecular ion at mass-to-charge ratio 144, followed by characteristic fragmentation of the sec-butyl group and acetamide portions. The exact mass measurement of 180.10294 enables high-resolution mass spectrometric confirmation of molecular composition and elemental formula.

Comparative Analysis of Salt versus Free Base Forms

The transformation from free base to hydrochloride salt significantly alters the physical and chemical properties of N-(sec-butyl)-2-(methylamino)acetamide. The free base form, with molecular formula C₇H₁₆N₂O and molecular weight 144.21 grams per mole, exhibits different solubility characteristics compared to the hydrochloride salt. The salt formation through protonation of the methylamino nitrogen creates an ionic compound with enhanced water solubility and improved stability under ambient conditions.

Structural differences between the two forms extend beyond simple molecular weight variations to encompass fundamental changes in intermolecular interactions and crystal packing arrangements. The free base relies primarily on hydrogen bonding interactions involving the neutral amine nitrogen and amide carbonyl oxygen for crystal stabilization. In contrast, the hydrochloride salt benefits from strong ionic interactions between the protonated amine and chloride counterion, resulting in more robust crystal lattices and higher melting points.

Property Free Base Form Hydrochloride Salt
Molecular Formula C₇H₁₆N₂O C₇H₁₇ClN₂O
Molecular Weight 144.21 g/mol 180.68 g/mol
Exact Mass Not specified 180.10294 amu
CAS Registry Number Not specified 1219957-42-2
Water Solubility Limited Enhanced
Crystal Stability Moderate Improved

Spectroscopic distinctions between the salt and free base forms provide valuable analytical tools for identification and purity assessment. The proton nuclear magnetic resonance spectra show characteristic downfield shifts for protons adjacent to the protonated nitrogen in the salt form, while infrared spectroscopy reveals broadened nitrogen-hydrogen stretching bands due to ionic character. These spectroscopic differences enable straightforward differentiation between the two forms during analytical characterization and quality control procedures.

Properties

IUPAC Name

N-butan-2-yl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-6(2)9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDCUHMURXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Amidation Techniques

A common approach to synthesize related N-alkyl aminoacetamides involves protecting amino acids or amino esters before amidation. For example, glycine methyl ester hydrochloride is often protected using tert-butyl dicarbonate (Boc protection) under mild alkaline conditions to form Boc-glycine methyl ester. This step is crucial to avoid undesired side reactions during amidation and to improve yield and purity.

Typical protection conditions:

Parameter Condition
Reactants Glycine methyl ester hydrochloride, tert-butyl dicarbonate
Solvent Ethers (e.g., diethyl ether) or varsol
Base catalyst Sodium carbonate or N-methylmorpholine
Temperature 0–30 °C
Reaction time 1–2 hours
Yield ~95–96%
Purity (GC) ~98.8–99.0%

After protection, amidation is carried out by reacting the Boc-protected amino ester with sec-butylamine or its derivatives, often under controlled pressure and temperature to facilitate condensation into the amide.

Amidation conditions example:

Parameter Condition
Reactants Boc-protected amino ester, sec-butylamine
Solvent Methyl tert-butyl ether (MTBE) or ether solvents
Temperature 30–60 °C
Pressure 0.1–1.0 MPa (autoclave conditions)
Reaction time 12–24 hours
Yield 65–75% (depending on method)

This step may involve the use of coupling agents or catalytic systems to improve reaction efficiency.

Deprotection and Hydrochloride Salt Formation

Following amidation, the Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in organic solvents such as ethyl acetate or esters. This step simultaneously converts the free amide into its hydrochloride salt, which is often isolated by crystallization.

Deprotection and salt formation conditions:

Parameter Condition
Reactants Boc-protected amide intermediate
Acid 34% HCl in ethanol or similar solvents
Solvent Ethyl acetate or esters
Temperature 30–60 °C
Reaction time 1–2 hours
Yield 78–82% overall yield (including all steps)
Purity (GC) >99%

Alternative Synthetic Routes and Catalysis

Some advanced synthetic methods employ multicomponent reactions (MCRs) such as the Ugi reaction, which can combine amines, aldehydes, and isocyanides to form acetamide derivatives in a single step. These methods can improve efficiency and reduce reaction times but require careful optimization of conditions such as solvent polarity, temperature, and catalyst presence.

Comparison of synthetic methods:

Method Yield (%) Reaction Time (h) Key Conditions Notes
Stepwise Amidation 50–60 24–48 THF solvent, 60 °C, EDCI coupling Traditional, moderate yield
Ugi Multicomponent Reaction 65–75 12–24 DMF solvent, room temperature More efficient, requires optimization

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) Data: Characteristic proton signals confirm the structure and purity of intermediates and final products. For example, Boc-protected intermediates show tert-butyl methyl protons at δ ~1.38 ppm, while the final hydrochloride salt exhibits methylamino protons around δ 2.9 ppm and methylene protons near δ 3.5 ppm.

  • Purity and Yield: High-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses consistently demonstrate purity levels exceeding 98.5% for intermediates and over 99% for the final hydrochloride salt, with overall yields ranging between 78% and 82% for optimized processes.

  • Process Scalability: Industrial-scale synthesis has been reported using autoclave reactors and flow microreactor systems, which enhance reaction control, reproducibility, and sustainability.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Outcome Yield (%) Purity (%)
1. Amino Protection Glycine methyl ester hydrochloride + Boc2O, Na2CO3, 0–30 °C Boc-glycine methyl ester 95–96 98.8
2. Amidation Boc-protected ester + sec-butylamine, MTBE, 30–60 °C, 0.1–1.0 MPa Boc-protected amide intermediate 65–75 98.6
3. Deprotection & Salt Formation Boc-amide + HCl (34% in ethanol), ethyl acetate, 30–60 °C N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride 78–82 (overall) >99

Biological Activity

N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride is a compound with significant potential in various biological contexts due to its unique chemical structure and properties. Its molecular formula is C₇H₁₇ClN₂O, and it is recognized for its solubility in water, attributed to its hydrochloride salt form. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a sec-butyl group and a methylamino group attached to an acetamide structure. This configuration suggests possible interactions with biological systems that warrant investigation.

Property Value
Molecular FormulaC₇H₁₇ClN₂O
CAS Number1219957-42-2
SolubilityWater-soluble (hydrochloride)
Biological ClassificationPotential therapeutic agent

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes, potentially impacting metabolic pathways in cells. For instance, it may affect heme oxygenase-1 (HO-1), which plays a role in oxidative stress responses .
  • Receptor Interactions : The compound's structural characteristics imply that it could interact with specific receptors in the body. Similar compounds have shown varying pharmacological profiles based on their structural modifications .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested for its effects on cancer cell lines. Results indicated potential antiproliferative effects, particularly against glioblastoma cells .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibited unique biological activities not seen in its analogs, suggesting distinct mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The following table summarizes findings from various studies regarding its activity compared to similar compounds:

Compound Name IC50 (μM) Unique Features
N-(sec-Butyl)-2-(methylamino)acetamide HClTBDPotentially unique receptor interactions
N-(tert-Butyl)-2-(methylamino)acetamideTBDDifferent pharmacological profile
N-methyl-2-(methylamino)acetamide HClTBDMore potent in certain receptor interactions

Scientific Research Applications

Chemistry

N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in synthesizing derivatives that may have unique properties.

Common Reactions:

  • Oxidation : Can be oxidized to form corresponding amides or carboxylic acids.
  • Reduction : Reduction can yield primary or secondary amines.
  • Substitution : Nucleophilic substitution reactions can occur with halogenated compounds.

Biology

In biological research, this compound is utilized to investigate enzyme interactions and protein-ligand binding. Its mechanism of action involves binding to specific molecular targets within biological systems, influencing various biochemical pathways.

Biological Activity:

  • Enzyme Modulation : It can inhibit or alter the function of enzymes by binding to their active sites.
  • Pharmacological Effects : Potential impacts on neurotransmitter systems suggest therapeutic applications.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique structural characteristics make it valuable for exploring new therapeutic avenues in pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against various bacterial strains. The following table summarizes its potential efficacy:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(sec-Butyl)-2-(methylamino)acetamideMRSA24 mm zone of inhibition
N-Methyl-2-(3-pyrrolidinyl)acetamideE. coli50 µM
N-Methyl-2-(4-pyrrolidinyl)acetamideS. agalactiae75 µM

These findings suggest that further investigation into its antimicrobial properties is warranted, especially against resistant strains.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Efficacy

In a controlled trial, the compound was tested against multiple bacterial strains, including MRSA. The results showed a notable zone of inhibition, highlighting its potential as an antimicrobial agent and warranting further research into its mechanisms of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the acetamide nitrogen and α-carbon significantly alter molecular properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Key Properties References
N-(sec-Butyl)-2-(methylamino)acetamide HCl C7H15ClN2O* R1 = sec-butyl, R2 = methyl ~192.7† High lipophilicity; moderate steric bulk
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl C11H23ClN2O R1 = cyclohexyl + ethyl 234.768 Increased steric hindrance; lower solubility
Lidocaine Impurity (N-(2,6-Dimethylphenyl)) C11H16N2O·HCl R1 = 2,6-dimethylphenyl 192.26 Aromatic interactions; lower lipophilicity
N-Isopropyl-2-(methylamino)acetamide HCl C6H15ClN2O R1 = isopropyl 166.65 Smaller alkyl chain; faster metabolism
N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl C9H10ClFN2O R1 = 3-fluorophenyl 224.64 Electronegative substituent; polar
N-(Naphthalen-1-yl)-2-(methylamino)acetamide HCl C13H15ClN2O R1 = naphthyl 250.73 High molecular weight; aromatic bulk

*Assumed based on structural similarity to (C6H15ClN2O for isopropyl analog).
†Estimated from .

Key Observations :

  • Lipophilicity : The sec-butyl group enhances lipid solubility compared to aromatic (e.g., naphthyl, fluorophenyl) or polar (e.g., hydroxyethyl) substituents .
  • Metabolic Stability : Smaller alkyl chains (e.g., isopropyl) may undergo faster hepatic oxidation compared to branched or aromatic groups .

Pharmacological Implications

  • Local Anesthetic Activity : Lidocaine analogs (e.g., N-(2,6-dimethylphenyl) derivatives) rely on aromatic rings for sodium channel blockade . The sec-butyl variant may exhibit weaker channel interactions but improved tissue penetration due to higher lipophilicity.
  • Receptor Binding : Fluorophenyl and chlorophenyl groups () enable hydrogen bonding and dipole interactions, whereas sec-butyl’s aliphatic nature favors hydrophobic binding pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride?

  • Methodological Approach :

  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/NHS) to conjugate the sec-butylamine moiety to 2-(methylamino)acetic acid, followed by hydrochloric acid salt formation. This approach is analogous to methods used for similar acetamide derivatives .
  • Alkylation : React 2-(methylamino)acetamide with sec-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl treatment to precipitate the hydrochloride salt. Purification via recrystallization or column chromatography may optimize purity .

Q. How can the hydrochloride salt form of N-(sec-Butyl)-2-(methylamino)acetamide be characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sec-butyl group (e.g., δ 0.8–1.5 ppm for branched CH₃ and CH₂) and methylamino protons (δ 2.2–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and chloride adducts.
  • Elemental Analysis : Quantify chlorine content to confirm stoichiometry of the hydrochloride salt .

Q. What stability considerations are critical for storing this compound?

  • Storage Recommendations :

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide bond or degradation of the hydrochloride salt.
  • Monitor moisture levels using desiccants (e.g., silica gel) to avoid deliquescence, as seen in structurally related acetamide hydrochlorides .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Strategies :

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra using software like Gaussian or ACD/Labs. For example, demonstrates InChI/SMILES-based structural validation for a related compound .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguities in proton-carbon correlations, particularly for overlapping signals in the sec-butyl or methylamino regions .

Q. What strategies optimize the synthetic yield of this compound in scaled-up reactions?

  • Process Optimization :

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of sec-butylamine to 2-(methylamino)acetic acid to minimize unreacted starting material.
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Purification : Employ counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) to improve crystallinity, as described for similar amine hydrochlorides .

Q. How can orthogonal analytical methods assess the purity of this compound?

  • Orthogonal Techniques :

  • HPLC/LC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Confirm mass accuracy (< 5 ppm error) for the target compound .
  • Ion Chromatography : Quantify chloride content to validate salt stoichiometry (expected Cl⁻ ~28.4% for C₇H₁₅ClN₂O) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect hydrate formation or residual solvents .

Data Contradiction and Validation

Q. How to address conflicting solubility data for this compound in different solvents?

  • Resolution Workflow :

  • Solvent Screening : Test solubility in DMSO, methanol, and water at 25°C and 50°C. Compare results with structurally similar compounds (e.g., lidocaine derivatives in ) .
  • Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility and identify outliers due to ionic interactions or hydrogen bonding .

Q. What experimental controls ensure reproducibility in biological assays involving this compound?

  • Best Practices :

  • Batch Consistency : Validate purity (>98% by HPLC) and salt stoichiometry (elemental analysis) for each synthesis batch.
  • Negative Controls : Include vehicle (e.g., saline) and reference inhibitors (e.g., lidocaine for ion channel studies) to contextualize activity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride
Reactant of Route 2
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N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.